molecular formula C14H25NO4 B8151074 tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate

Cat. No.: B8151074
M. Wt: 271.35 g/mol
InChI Key: LHKWCGAIRTWMHU-UHFFFAOYSA-N
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Description

tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a piperidine ring, and an oxopropoxy moiety

Preparation Methods

The synthesis of tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate typically involves multiple steps One common synthetic route starts with the protection of the piperidine nitrogen using a tert-butyl carbamate groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, triethylamine), and oxidizing or reducing agents (e.g., potassium permanganate, hydrogen gas). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The oxopropoxy moiety may also play a role in binding to enzymes or other proteins, affecting their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-((3-oxopropoxy)methyl)piperidine-1-carboxylate include:

    tert-Butyl 4-oxopiperidine-1-carboxylate: This compound lacks the oxopropoxy moiety but shares the piperidine and tert-butyl groups.

    tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate: This compound has an azidomethyl group instead of the oxopropoxy moiety.

    tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate: This compound contains a methylsulfonyl group in place of the oxopropoxy moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

tert-butyl 4-(3-oxopropoxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-7-5-12(6-8-15)11-18-10-4-9-16/h9,12H,4-8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKWCGAIRTWMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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